(S)-Nadhx
Description
Properties
Molecular Formula |
C21H31N7O15P2 |
|---|---|
Molecular Weight |
683.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H31N7O15P2/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(33)14(31)10(42-21)5-40-45(37,38)43-44(35,36)39-4-9-13(30)15(32)20(41-9)27-3-8(18(23)34)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-33H,1-2,4-5H2,(H2,23,34)(H,35,36)(H,37,38)(H2,22,24,25)/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
IDBZKGQRLBFUFQ-VPHRTNKSSA-N |
SMILES |
C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1CC(=CN([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
(S)-NADHX plays a pivotal role in studying cellular metabolism and redox states. Recent advancements have led to the development of biosensors that utilize this compound to monitor intracellular NADH levels and redox ratios in real-time. For instance, the genetically encoded fluorescent biosensor Peredox has been employed to observe cytosolic NADH:NAD+ ratios under various metabolic conditions, revealing insights into glycolytic activity and mitochondrial function . This technology allows researchers to explore metabolic alterations in different cell types, such as neurons and astrocytes, thereby enhancing our understanding of metabolic diseases.
Disease Modeling
Deficiencies in NADHX-related enzymes have been linked to severe neurological disorders. Research indicates that pathogenic variants in NADHX dehydratase can lead to mitochondrial dysfunction and neurodegenerative conditions . By utilizing this compound in cellular models, scientists can study the biochemical pathways affected by these deficiencies, contributing to the development of targeted therapies. For example, studies on NAXD deficiency have highlighted the importance of this compound in maintaining mitochondrial health and its potential role in neuroprotective strategies .
Therapeutic Development
The therapeutic potential of this compound is being explored in various contexts, particularly concerning its role as a cofactor in drug design. Nitrogen-containing heterocycles, which include compounds related to this compound, are increasingly recognized for their medicinal properties. Over 75% of FDA-approved drugs are nitrogen-containing compounds, indicating a trend towards utilizing such molecules in pharmacology . The structural characteristics of this compound make it a candidate for developing novel therapeutics aimed at metabolic disorders and mitochondrial diseases.
Case Studies
Chemical Reactions Analysis
Enzymatic Degradation of (S)-NADHX
The reconversion of this compound to NADH is mediated by a conserved enzymatic system involving two enzymes:
-
NAD(P)HX Dehydratase : Converts this compound back to NADH in an ATP-dependent reaction .
-
NAD(P)HX Epimerase : Converts (R)-NADHX to this compound, enabling the dehydratase to act on all epimers .
Enzymatic Pathway :
-
Initial Step : this compound → NADH + ADP (via dehydratase).
-
Epimerization : (R)-NADHX → this compound (via epimerase).
Kinetic Data :
| Parameter | Value |
|---|---|
| for this compound | 0.69–1.15 μM |
| for this compound | 0.26–0.38 s⁻¹ |
| 0.35–0.56 μM⁻¹ s⁻¹ |
Biological Implications of this compound Accumulation
Accumulation of this compound disrupts cellular metabolism due to its inhibition of key enzymes:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : Inhibited by this compound, impairing glycolysis .
-
Phosphoglycerate dehydrogenase (PHGDH) : Blocked in serine synthesis pathways, leading to serine depletion .
Metabolic Consequences :
-
NAD⁺/NADH Ratio : Disruption alters energy metabolism and mitochondrial function .
-
Redox Homeostasis : Inhibits antioxidant defense systems by interfering with NADPH-dependent reactions .
Disease Association :
Deficiency in the repair system causes severe metabolic disorders in humans, including early-onset neurodegeneration .
Stability and Decomposition
This compound is unstable under physiological conditions, undergoing spontaneous decomposition to form cyclic derivatives and non-reactive byproducts. Key findings:
-
pH-Dependent Decay : Rapid decomposition at pH 6.0, with half-lives of <30 minutes .
-
Enzymatic Oxidation : NAD(P)HX dehydratase stabilizes NADH pools by preventing oxidative degradation .
Spectroscopic Analysis :
Comparison with Similar Compounds
Table 1: Key Structural and Metabolic Properties of NADHX Epimers and Derivatives
Enzyme Specificity and Repair Efficiency
Key Findings
Substrate Specificity :
- NAXD exclusively dehydrates this compound, while (R)-NADHX must first be epimerized to the S-form by NAXE before dehydration .
- Cyclic NADHX is repaired only after spontaneous ring opening, making its repair rate temperature-dependent .
Thermal Stability of Repair Enzymes :
- Wild-type NAXD retains >90% activity up to 47°C, whereas pathogenic variants (e.g., p.Arg308Cys) lose >90% activity above 45°C, exacerbating this compound accumulation during fever .
Inhibition of Metabolic Pathways :
- This compound inhibits Ser3/Ser33 (yeast 3-phosphoglycerate dehydrogenase) with an IC₅₀ of 2.5 µM, disrupting serine synthesis and causing serine depletion .
- NADPHX shows weaker inhibition of NADP-dependent enzymes, correlating with its lower abundance in repair-deficient cells .
Accumulation Patterns in Disease Models
Table 2: Accumulation of NADHX Derivatives in Cellular Models
Critical Notes :
- This compound accumulation is temperature-dependent, with levels rising 3-fold in human fibroblasts incubated at 40°C compared to 37°C .
- Cyclic NADHX predominates in LC-MS analyses due to slow cyclization during sample storage, complicating quantification .
Therapeutic Implications
- Gene Therapy : Lentiviral delivery of wild-type NAXD reduces this compound levels by >90% in patient-derived fibroblasts, rescuing OXPHOS function .
Preparation Methods
Table 1: Comparative Analysis of this compound Preparation Methods
| Method | Conditions | Yield (%) | S-NADHX Purity | Key Challenges |
|---|---|---|---|---|
| Heat Hydration | 45°C, 1h, pH 7.4 | 30 | 40% | Epimeric mixture, low yield |
| GAPDH Enzymatic | 25°C, 30 min, 0.5 U/mL GAPDH | 45 | 50% | Enzyme stability |
| NAXE Epimerization | 37°C, 2h, 0.1 mg/mL NAXE | 60 | 90% | Substrate specificity |
| HPLC Purification | C18 column, 0.1% TFA gradient | 95 | 99% | Cost, scalability |
Challenges and Optimizations in Synthesis
-
Stability of this compound : The compound degrades at room temperature, requiring storage at -80°C in lyophilized form.
-
Enzymatic Interference : Trace NAXD activity in preparations can revert this compound to NADH, necessitating enzyme inhibitors like 5-azacytidine during synthesis.
-
Scalability : While HPLC achieves high purity, its cost and low throughput limit large-scale production. Alternative methods, such as affinity tagging, are under exploration .
Q & A
Q. What distinguishes (S)-NADHX from its isomers (R-NADHX and cyclic NADHX), and how can these distinctions be experimentally validated?
this compound is a hydrated, stereospecific isomer of NADH formed under stress conditions (e.g., elevated temperature or oxidative stress). Its differentiation from R-NADHX and cyclic NADHX hinges on stereochemical configuration and enzymatic specificity.
- Methodology : Use HPLC-UV with retention time matching and UV absorption spectra (290 nm for NADHX vs. 340 nm for NADH) to separate and identify isomers .
- Validation : Enzymatic assays with NAD(P)HX dehydratase (e.g., Arabidopsis NNRD), which selectively acts on this compound, leaving (R)-NADHX unmodified. Subsequent epimerase (NNRE) treatment converts residual (R)-NADHX to this compound for further dehydration, confirmed by absorbance changes at 290 nm .
Q. What are the standard methods for quantifying this compound in cellular models, and how do sample preparation protocols affect results?
Accurate quantification requires sensitive separation techniques and controlled sample handling:
- HPLC-UV : Ideal for distinguishing (S)-, (R)-, and cyclic NADHX via retention times and UV spectra. Pre-column derivatization stabilizes labile isomers .
- LC-MS : Provides higher specificity using accurate mass (e.g., m/z 682.12 for this compound) but may overestimate cyclic forms due to spontaneous cyclization during storage .
- Key Considerations : Immediate metabolite extraction (e.g., quenching in liquid nitrogen) and storage at ≤-80°C minimize artifactual isomer interconversion .
Advanced Research Questions
Q. How do experimental conditions (e.g., temperature, enzyme deficiencies) influence this compound accumulation in yeast and human cell models?
this compound accumulation is temperature-dependent and exacerbated by deficiencies in repair enzymes:
- Temperature : Shifting yeast cultures from 30°C to 37°C increases this compound levels by ~1.5× in ykl151cΔ (dehydratase-deficient) strains .
- Enzyme Deficiencies :
- In NAXD-KO human cells , this compound reaches intracellular concentrations of 51–74 µM (vs. undetectable in controls) after 72–96 hours .
- Rescue experiments with wild-type NAXD via lentiviral gene delivery restore normal metabolite levels .
- Methodological Insight : Combine time-course metabolite profiling (HPLC/LC-MS) with genetic knockout models to correlate enzyme activity with isomer dynamics .
Q. What experimental strategies resolve contradictions in NADHX quantification between HPLC-UV and LC-MS datasets?
Discrepancies often arise from isomer interconversion and analytical sensitivity:
- Cyclization Artifacts : LC-MS detects higher cyclic NADHX due to prolonged storage, while HPLC-UV captures real-time isomer ratios .
- Resolution :
- Parallel analysis of fresh vs. stored samples to quantify cyclization rates.
- Normalize data to cell counts and internal standards (e.g., deuterated NADHX) .
- Statistical Validation : Use Student’s t-test with Holm-Sidak correction for multi-group comparisons .
Q. How does this compound accumulation disrupt central metabolic pathways, and what assays best capture these effects?
this compound inhibits key enzymes, altering amino acid and lipid metabolism:
- Serine Biosynthesis : In yeast, this compound inhibits 3-phosphoglycerate dehydrogenase (Ser3) , reducing serine levels and downregulating CHA1 (serine-responsive gene) .
- Assays :
- Enzyme Activity Profiling : Measure Ser3 activity in lysates spiked with purified this compound.
- Metabolomics : Pair LC-MS-based quantification of NADHX isomers with GC-MS analysis of amino acids .
- Gene Expression : RNA-seq or qPCR to track stress-response pathways (e.g., heat shock proteins) in NAXD-deficient models .
Q. What are the implications of stereospecific enzyme interactions for designing NADHX repair pathway studies?
The NADHX repair system’s stereospecificity necessitates careful experimental design:
- Dehydratases : Arabidopsis NNRD exclusively dehydrates this compound, requiring ATP/ADP as cofactors depending on species (e.g., ATP in eukaryotes vs. ADP in E. coli YjeF) .
- Epimerases : NNRE converts (R)-NADHX to this compound, enabling complete repair. Co-incubation of both enzymes with NADHX isomers yields NADH regeneration (absorbance at 340 nm) .
- Experimental Tip : Pre-treat samples with epimerase to ensure all (R)-NADHX is converted before dehydratase assays .
Q. How can researchers model the thermodynamic equilibrium of NADH hydration to this compound in vitro?
The equilibrium favors hydrate formation (equilibrium constant ~100:1 for NADHX:NADH):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

